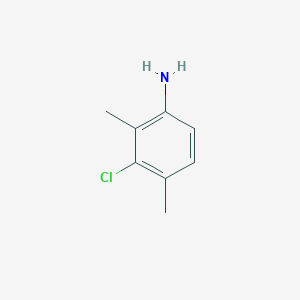

3-氯-2,4-二甲基苯胺

描述

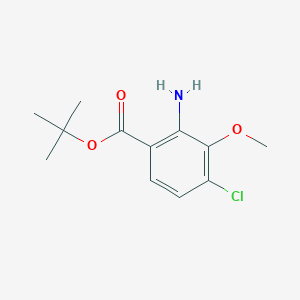

3-Chloro-2,4-dimethylaniline is a chemical compound with the molecular formula C8H10ClN . It is a solid substance at room temperature . The compound has a molecular weight of 155.63 .

Synthesis Analysis

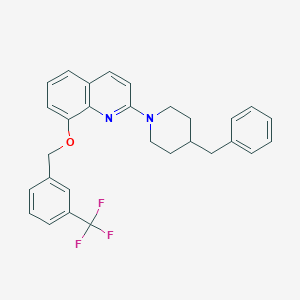

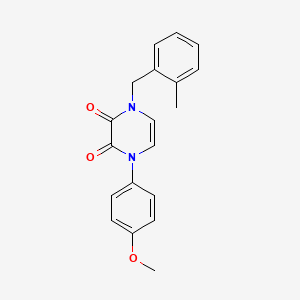

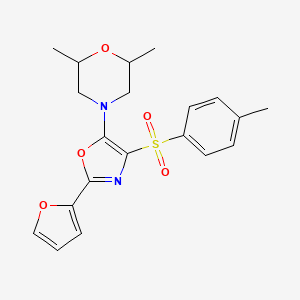

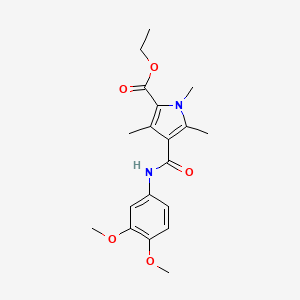

The synthesis of 3-Chloro-2,4-dimethylaniline involves several steps. One method involves the use of silica gel column chromatography, where the mixture is filtered and the filtrate is concentrated under reduced pressure to give a residue . The residue is then purified to afford 3-Chloro-2,4-dimethylaniline .Molecular Structure Analysis

The molecular structure of 3-Chloro-2,4-dimethylaniline consists of a benzene ring with two methyl groups and one chlorine atom attached to it . The nitrogen atom is also attached to the benzene ring .Chemical Reactions Analysis

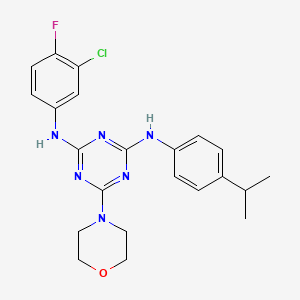

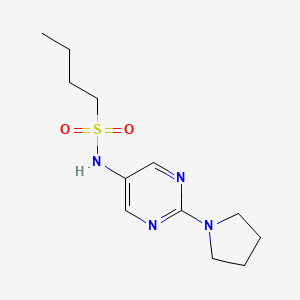

3-Chloro-2,4-dimethylaniline can undergo various chemical reactions. For instance, it can be used in the synthesis of heterocycle-incorporated azo dye derivatives, which have potential applications in the pharmaceutical sector . These derivatives can exhibit various biological and pharmacological properties, such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .Physical and Chemical Properties Analysis

3-Chloro-2,4-dimethylaniline is a solid substance at room temperature . It has a molecular weight of 155.63 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .科学研究应用

弹性聚氨酯的链延长剂

3-氯-2,4-二甲基苯胺可用于生产弹性聚氨酯中的链延长剂 . 弹性聚氨酯是一种具有弹性的聚合物,在汽车零件、工业软管和医疗器械等各种应用中都有使用。

环氧树脂的固化剂

该化合物也可作为环氧树脂的固化剂 . 环氧树脂是一种热固性聚合物,应用于广泛的行业。它们以优异的机械性能、耐化学性以及粘合性而闻名,因此非常适合用于涂料、粘合剂和复合材料。

聚酰胺的前体

3-氯-2,4-二甲基苯胺可用作合成聚酰胺的前体 . 聚酰胺也称为尼龙,是一类合成聚合物,具有广泛的应用,包括纺织品、汽车部件和食品包装。

农药降解

2,4-二甲基苯胺是一种相关化合物,是杀虫剂阿维菌素的最终降解产物 . 这表明3-氯-2,4-二甲基苯胺可能参与类似的降解途径,但需要进一步研究才能证实这一点。

3-氰基-2,4-二甲基氯苯的合成

3-氯-2,6-二甲基苯胺可用于制备3-氰基-2,4-二甲基氯苯 . 该化合物在合成其他有机化合物方面可能具有潜在应用。

水解形成酸

3-氯-2,6-二甲基苯胺在水解后会生成一种酸 . 这在需要酸催化剂的各种化学反应中可能有用。

作用机制

Target of Action

3-Chloro-2,4-dimethylaniline is a derivative of aniline, which is a key precursor to many commercially important compounds Similar compounds like 3,4-dimethylaniline have been shown to interact with enzymes such as nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .

Mode of Action

For instance, they can be nitrated to produce derivatives with nitro groups, which can then be reduced to form amines . They can also undergo methylation to form quaternary ammonium salts .

Biochemical Pathways

For example, they can undergo nucleophilic substitution reactions .

Pharmacokinetics

It has been suggested that similar compounds like 2,4-dimethylaniline have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds like 2,4-dimethylaniline have been shown to undergo n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-dimethylaniline. For instance, the fluorescence quenching of similar compounds has been shown to be affected by temperature, viscosity, and solvent polarity .

安全和危害

未来方向

The future directions for 3-Chloro-2,4-dimethylaniline could involve further exploration of its potential applications in the pharmaceutical sector, particularly in the synthesis of heterocycle-incorporated azo dye derivatives . Additionally, more research could be conducted to develop safer and more efficient synthetic methodologies for azo dye derivatives .

属性

IUPAC Name |

3-chloro-2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJAATQNTATPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2402691.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2402697.png)

![N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B2402701.png)

![N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2402702.png)